Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

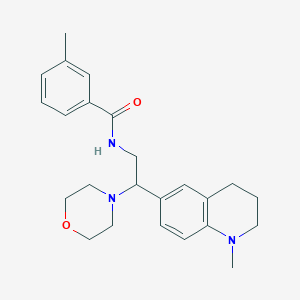

“Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate” is a chemical compound with the empirical formula C14H17NO3 . It has a molecular weight of 247.29 . The CAS number for this compound is 83621-33-4 .

Molecular Structure Analysis

The molecular structure of “Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate” is represented by the empirical formula C14H17NO3 . The average mass of the molecule is 247.290 Da and the monoisotopic mass is 247.120850 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate” are represented by its empirical formula C14H17NO3 . The average mass of the molecule is 247.290 Da and the monoisotopic mass is 247.120850 Da .Scientific Research Applications

Catalysis and Synthetic Methodologies

Catalytic Activity in Metal-Organic Frameworks (MOFs)

A study highlighted the synthesis of a permanently microporous metal-organic framework (MOF) with Lewis acidic (porphyrin)Zn struts, which efficiently catalyzed acyl-transfer reactions, demonstrating the utility of MOFs in enhancing catalytic reactions by preconcentrating substrates within their pores (Shultz et al., 2009).

Benzylation Reactions

Research into secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate revealed an effective secondary-benzylation system, showcasing the utility of these metal triflates in promoting secondary benzylation of various nucleophiles, including aromatic compounds and amides (Noji et al., 2003).

Pharmaceutical Applications and Drug Synthesis

Prodrug Development for Neuropathic Pain

A study on the development of prodrugs for a hydroxamate-based inhibitor of glutamate carboxypeptidase II aimed to improve oral pharmacokinetics by masking the hydrophilic hydroxamate group. This approach led to significantly higher plasma levels of the drug when administered orally, demonstrating a promising avenue for enhancing drug bioavailability (Rais et al., 2017).

Mechanism-Based Inactivation of Zinc Proteases

The design and study of (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for carboxypeptidase A (CPA) provided insights into enzyme inactivation kinetics and the potential application of such inhibitors in the development of therapeutic agents targeting zinc proteases (Mobashery et al., 1990).

Safety and Hazards

“Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate” has been classified as Aquatic Chronic 3 according to its hazard statements . The precautionary statements include P273 and P501 . It is recommended to avoid release to the environment and dispose of the contents/container in accordance with local regulations .

properties

IUPAC Name |

benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO3/c15-14(16)7-9-17(8-6-12(14)18)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHMPOYCVFEVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC(C1=O)(F)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline](/img/structure/B2945278.png)

![(2-Furylmethyl)[(2-methyl-5-nitrophenyl)sulfonyl]amine](/img/structure/B2945281.png)

![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)

![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B2945291.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2945293.png)

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2945297.png)